molecular formula C10H11ClN2O2 B151888 (6-Chloropyridin-3-yl)(morpholino)methanone CAS No. 64614-49-9

(6-Chloropyridin-3-yl)(morpholino)methanone

Cat. No.: B151888
CAS No.: 64614-49-9
M. Wt: 226.66 g/mol
InChI Key: FCXXBTYIFBFZML-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXXBTYIFBFZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357654
Record name (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64614-49-9
Record name (6-Chloro-3-pyridinyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64614-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-chloropyridine-3-carbonyl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Morpholine (0.2 ml, 2.2 mmol) was added to stirred solution of 6-chloronicotinoyl chloride (250 mg, 1.4 mmol) in dichloromethane (10 ml). After 2 hours the reaction was allowed to cool and the crude mixture was applied to a SCX ion exchange cartridge (Varian bond-elute, 10 g) and washed with methanol. The methanolic fractions were concentrated in vacuo to afford the title compound (D5).
Quantity
0.2 mL
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reactant
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250 mg
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10 mL
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crude mixture
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of chloronicotinoyl chloride (3.52 g, 2.00 mmol) and triethylamine (3.1 mL, 2.22 mmol) in dichloromethane (5 mL) at 0° C. was slowly added morpholine (1.75 mL, 2.00 mmol). The mixture was warmed to ambient temperature, washed with water (2×25 mL), brine (1×25 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The product was chromatographed on silica with ethyl acetate to give the titled compound (4.0 g, 88%). MS (DCI) m/z 227 (M+H)+;
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
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reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
88%

Synthesis routes and methods III

Procedure details

To 6-chloro-nicotinoyl chloride (0.540 g, 3.07 mmoles) in dichloromethane (10 mL) was added of morpholine, (0.294 g, 1.1 equivalents) followed by triethylamine (940 uL, 2.2 equivalents). The reaction was stirred overnight at room temperature to give (6-chloro-pyridin-3-yl)-morpholin-4-yl-methanone. No starting material, 6-Chloro-nicotinoyl chloride, remained and mass spectrometry showed correct M+ ion. An aqueous work-up was performed and the crude material was taken to the next step. The crude residue, (6-chloro-pyridin-3-yl)-morpholin-4-yl-methanone, weighed 0.610 g (88% yield) after aqueous work-up.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.294 g
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
940 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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